molecular formula C18H24N2O4 B2653568 Tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoate CAS No. 2361595-57-3

Tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoate

Cat. No. B2653568
CAS RN: 2361595-57-3
M. Wt: 332.4
InChI Key: FCKGRHOZUGFVQF-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoate, also known as Boc-Val-Pro-Leu-NH-CH=CH2, is a chemical compound that has been widely used in scientific research. This compound is a derivative of the amino acid valine and is commonly used as a peptide substrate for proteases such as chymotrypsin and trypsin.

Mechanism of Action

The mechanism of action of Tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoateLeu-NH-CH=CH2 involves the cleavage of the peptide bond between the valine and proline residues by proteases such as chymotrypsin and trypsin. This results in the formation of two smaller peptides, Boc-Val and Pro-Leu-NH-CH=CH2. The reaction is typically monitored using techniques such as UV-Vis spectroscopy or HPLC.
Biochemical and Physiological Effects
Tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoateLeu-NH-CH=CH2 does not have any known biochemical or physiological effects on its own. However, it has been used to study the biochemical and physiological effects of proteases and other enzymes. For example, the cleavage of Tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoateLeu-NH-CH=CH2 by chymotrypsin and trypsin can lead to the activation or inactivation of other proteins or enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoateLeu-NH-CH=CH2 in lab experiments is its high purity and stability. This compound can be easily synthesized and purified using chromatography techniques such as HPLC. In addition, it is relatively inexpensive compared to other peptide substrates.
One of the main limitations of using Tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoateLeu-NH-CH=CH2 in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to use in certain assays or experiments. In addition, the cleavage of Tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoateLeu-NH-CH=CH2 by proteases such as chymotrypsin and trypsin can be affected by factors such as pH, temperature, and enzyme concentration.

Future Directions

There are several future directions for the use of Tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoateLeu-NH-CH=CH2 in scientific research. One possible direction is the development of new protease inhibitors based on the structure of Tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoateLeu-NH-CH=CH2. Another possible direction is the use of Tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoateLeu-NH-CH=CH2 in the study of enzyme kinetics and mechanisms. Finally, Tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoateLeu-NH-CH=CH2 could be used in the development of new diagnostic assays for proteases and other enzymes.

Synthesis Methods

The synthesis of Tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoateLeu-NH-CH=CH2 involves the condensation of tert-butyl (S)-2-amino-4-oxo-4-pentenoate with Tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoateLeu-NH2. The reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

Tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoateLeu-NH-CH=CH2 has been used in a wide range of scientific research applications. One of the most common uses of this compound is as a peptide substrate for proteases such as chymotrypsin and trypsin. It has also been used as a substrate for other enzymes such as carboxypeptidase A and elastase. In addition, Tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoateLeu-NH-CH=CH2 has been used to study the mechanism of action of proteases and other enzymes.

properties

IUPAC Name

tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-6-15(21)19-11-13-7-9-14(10-8-13)16(22)20-12(2)17(23)24-18(3,4)5/h6-10,12H,1,11H2,2-5H3,(H,19,21)(H,20,22)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKGRHOZUGFVQF-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC(=O)C1=CC=C(C=C1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)NC(=O)C1=CC=C(C=C1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoate

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